

# Mercury-Free Synthesis of Diphenyldiazomethane

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## Compound Focus: Diazodiphenylmethane

CAS No.: 883-40-9

Cat. No.: S576965

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The following procedure, adapted from *Organic Syntheses*, uses **chlorodimethylsulfonium chloride** (generated *in situ*) as the dehydrogenating agent instead of mercury-, lead-, or manganese-based oxidants [1].

## Detailed Procedure

- **Reaction Setup:** A 1-L, three-necked round-bottom flask is equipped with an overhead mechanical stirrer, two rubber septa, and a low-temperature thermometer. The apparatus should be flame-dried under a nitrogen atmosphere.
- **Initial Cooling:** The flask is charged with anhydrous tetrahydrofuran (THF, 450 mL) and dimethyl sulfoxide (DMSO, 3.98 mL, 56.0 mmol). This solution is cooled to **-55 °C** under a positive nitrogen pressure [1].
- **Chlorodimethylsulfonium Chloride Formation:** A separate solution of oxalyl chloride (4.67 mL, 53.5 mmol) in THF (50 mL) is prepared and added to the cooled DMSO/THF mixture via cannula over 10 minutes. The temperature must be maintained between **-55 °C and -50 °C** for 35 minutes after the addition. The reaction mixture is then further cooled to **-78 °C** (dry-ice/acetone bath) [1].
- **Hydrazone Addition:** In another oven-dried flask, benzophenone hydrazone (10.00 g, 51.0 mmol) and triethylamine (15.05 mL, 0.107 mol) are dissolved in THF (50 mL). This solution is added to the reaction vessel via cannula over 10 minutes, which results in a deep-red solution with a copious white precipitate (triethylamine hydrochloride) [1].
- **Reaction Completion:** The reaction mixture is stirred at **-78 °C for 30 minutes** [1].
- **Work-up:** The cold mixture is filtered through a medium-porosity sintered-glass funnel to remove the triethylamine hydrochloride salt. The solid is rinsed with cold THF (2 x 100 mL) [1].
- **Initial Concentration:** The combined filtrate is concentrated at **room temperature** using a rotary evaporator (15 mmHg, then 1.5 mmHg) to yield crude diphenyldiazomethane as a red oil that

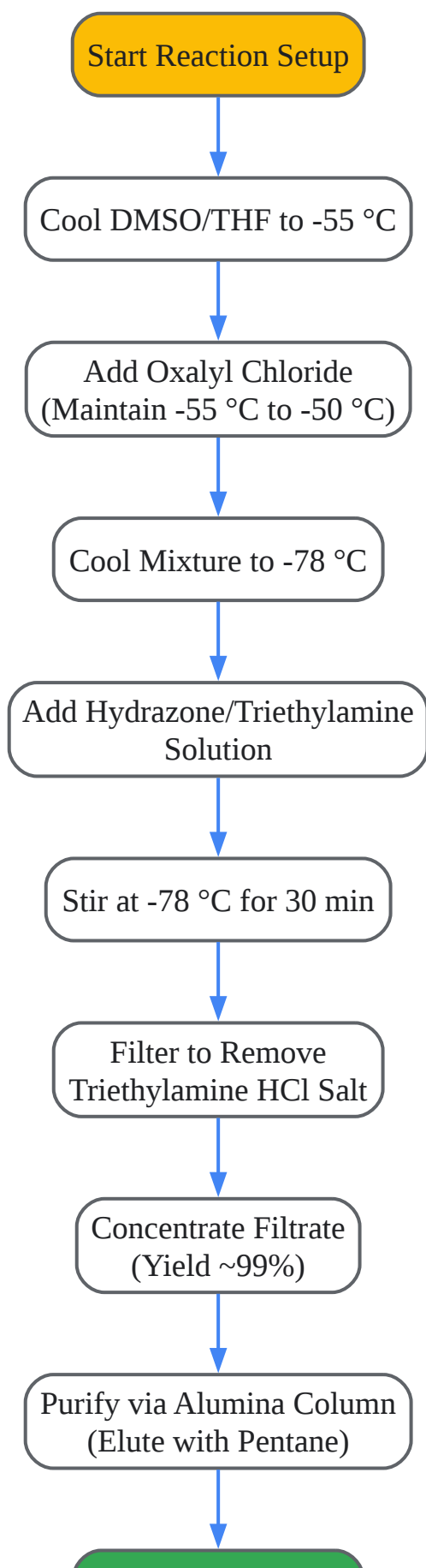
solidifies upon cooling. The yield is nearly quantitative (9.83 g, 99%) but is about 95% pure [1].

- **Purification:** The crude product is dissolved in pentane (120 mL) and rapidly filtered (within 5 minutes) through a pad of activated basic alumina (100 g) in a sintered-glass funnel. The alumina is rinsed with pentane (~300 mL) until the eluent is colorless [1].
- **Isolation of Pure Product:** The pentane filtrate is concentrated at room temperature by rotary evaporation to afford an **analytically pure red crystalline solid** (9.19 g, 93% yield) [1].

### Key Quantitative Data

Parameter	Detail
Reaction Temperature	-78 °C [1]
Reaction Time	30 minutes [1]
Crude Yield	99% (9.83 g) [1]
Purified Yield	93% (9.19 g) [1]
Purity (after purification)	Analytically pure [1]
Melting Point	29–31 °C [1]

The workflow below illustrates the key stages of this synthesis.



Obtain Pure Product  
(Yield 93%)

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## Troubleshooting Guide & FAQs

### Frequently Asked Questions

Question	Answer
Why is this method preferred?	It avoids environmentally deleterious heavy-metal salts, is highly efficient, and provides simpler purification and better product recovery compared to older routes [1].
My product has low purity after the alumina column. What happened?	Do not let the diphenyldiazomethane solution remain in contact with the basic alumina for more than <b>5 minutes</b> . Prolonged contact can form an impurity identified as <b>tetraphenylethylene</b> [1].
The DMSO froze in the flask. How can I prevent this?	Ensure the DMSO is fully dissolved in the THF <b>before</b> you begin cooling the mixture. DMSO freezes into a nearly insoluble mass upon contact with pre-cooled THF [1].
How should I store the final product?	Diphenyldiazomethane is unstable and decomposes on standing, turning into <b>benzophenone azine</b> . It should be used immediately. For characterization, it can be shipped at dry-ice temperature [1] [2].

### Common Issues and Solutions

- **Problem: Low Yield or No Reaction**
  - **Cause 1:** Inefficient mixing during reagent addition, leading to local warming.
  - **Solution:** Ensure efficient mechanical stirring, especially during the addition of oxalyl chloride and the hydrazone solution. Monitor the internal temperature closely [1].
  - **Cause 2:** Degradation of reagents, especially oxalyl chloride or triethylamine, due to moisture.
  - **Solution:** Use freshly distilled, anhydrous reagents and anhydrous solvents under an inert nitrogen atmosphere [1].

- **Problem: Formation of Colored Impurities or Decomposition**

- **Cause 1:** The reaction temperature was not properly maintained.
- **Solution:** Strictly adhere to the recommended low-temperature protocol. Use a dry-ice/acetone bath that can reliably maintain  $-78\text{ }^{\circ}\text{C}$  [1].
- **Cause 2:** The product was exposed to heat or acidic conditions during work-up.
- **Solution:** Perform filtration while the reaction mixture is still cold and use **room temperature** for all concentration steps (rotary evaporation) [1].

## Methodology Overview

For context, the traditional and now obsolete method for synthesizing this compound involved oxidizing benzophenone hydrazone with **yellow mercury(II) oxide** in a sealed pressure bottle shaken for 6 hours [2]. The modern mercury-free method described above is **significantly safer** and provides a **higher yield** (93% vs. 89-96% crude, which required no purification) [1] [2].

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## References

1. diphenyldiazomethane [orgsyn.org]

2. diphenyldiazomethane [orgsyn.org]

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